1-(4-Fluorobenzyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea
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Overview
Description
1-(4-Fluorobenzyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a synthetic organic compound characterized by the presence of fluorine atoms on its benzyl and phenyl groups
Preparation Methods
The synthesis of 1-(4-Fluorobenzyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzyl Intermediate: The initial step involves the preparation of the 4-fluorobenzyl intermediate through nucleophilic substitution reactions.
Pyrrolidinone Formation: The next step involves the synthesis of the 1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl intermediate via cyclization reactions.
Urea Formation: Finally, the urea derivative is formed by reacting the benzyl and pyrrolidinone intermediates under specific conditions, such as the presence of a base and controlled temperature.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
1-(4-Fluorobenzyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or phenyl rings, altering the compound’s properties.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Fluorobenzyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atoms on the benzyl and phenyl groups enhance the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
1-(4-Fluorobenzyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea can be compared with similar compounds, such as:
1-(4-Fluorobenzyl)-4-methylpiperazine: This compound shares the fluorobenzyl group but differs in its core structure, leading to different chemical and biological properties.
1,4-Bis(4-fluorobenzyl)piperazine: Another similar compound with two fluorobenzyl groups, which may exhibit different reactivity and applications.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O2/c20-15-3-1-13(2-4-15)10-22-19(26)23-11-14-9-18(25)24(12-14)17-7-5-16(21)6-8-17/h1-8,14H,9-12H2,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLLENZJVBNWHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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